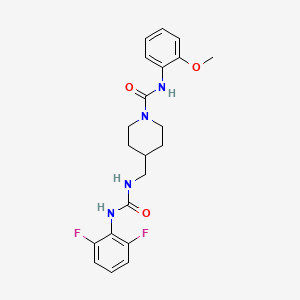

![molecular formula C13H9N3OS2 B2708495 N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide CAS No. 478260-07-0](/img/structure/B2708495.png)

N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

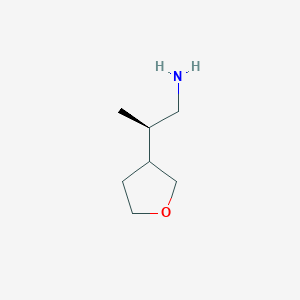

“N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide” is a chemical compound with the molecular formula C13H9N3OS2 . It belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .

Synthesis Analysis

The synthesis of pyrimidines, including “N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide”, involves numerous methods . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Molecular Structure Analysis

The molecular structure of “N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide” consists of a pyrimidine ring attached to a thiophene ring via a carboxamide group . The average mass of the molecule is 287.360 Da, and the monoisotopic mass is 287.018707 Da .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- One-Step Synthesis Approach : A green synthetic approach for thieno[2,3-d]pyrimidin-4(3H)-ones, related to the compound of interest, has been developed. This method is characterized by step economy, reduced catalyst loading, and easy purification, highlighting an efficient route to produce these pharmacophores (Taoda Shi et al., 2018).

- New Synthetic Routes : Research has been conducted on versatile synthons like 3-amino-4-cyano-2-thiophenecarboxamides for preparing thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine derivatives, indicating a broad application in synthesizing complex thieno[2,3-d]pyrimidine structures (S. El-Meligie et al., 2020).

Biological Studies

- Antimicrobial Activity : Several studies have explored the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. For example, a novel series of thienopyrimidine derivatives demonstrated significant antimicrobial and anti-inflammatory activities, indicating their potential as bioactive compounds (M. Tolba et al., 2018).

- Antitumor Activity : Research into the antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines revealed that modification at certain positions allowed for the creation of compounds with greater activity, illustrating the impact of structural changes on biological effects (M. van Rensburg et al., 2017).

Advanced Applications

- Novel Inhibitors : Thieno[2,3-d]pyrimidin-4-one acylhydrazide derivatives have been identified as moderately potent inhibitors of tissue transglutaminase (TGase 2), a target for therapeutic intervention, showcasing the application of these compounds in inhibiting specific biochemical pathways (E. Duval et al., 2005).

- Antifolate Inhibitors of Purine Biosynthesis : A study synthesized 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors targeting purine biosynthesis with selectivity for folate receptors. This research suggests the potential of thieno[2,3-d]pyrimidine derivatives in cancer therapy by inhibiting cell proliferation through a novel mechanism (Yijun Deng et al., 2009).

Propriétés

IUPAC Name |

N-(4-thiophen-2-ylpyrimidin-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS2/c17-12(11-4-2-8-19-11)16-13-14-6-5-9(15-13)10-3-1-7-18-10/h1-8H,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPDTMBAEFJXAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

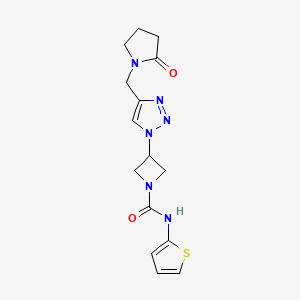

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2708413.png)

![(3As,7aR)-3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B2708414.png)

![N-(1-cyanocyclopentyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2708415.png)

![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2708418.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2708420.png)

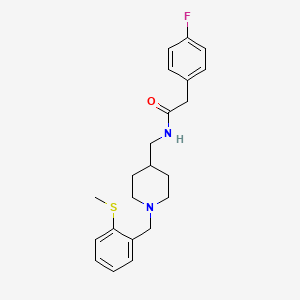

![Tert-butyl 3-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2708422.png)

![N-[(3-Chloro-4-fluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2708431.png)

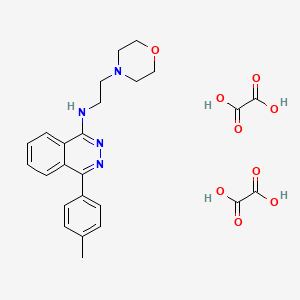

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708435.png)